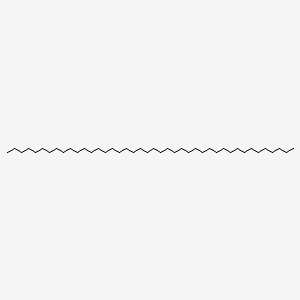

Dotetracontane

Description

Propriétés

IUPAC Name |

dotetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJPDYTXORWVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221210 | |

| Record name | Dotetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-20-6 | |

| Record name | Dotetracontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dotetracontane: A Technical Overview of its Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of dotetracontane, focusing on its fundamental chemical properties. Currently, the primary application of this compound within the scientific community is as an analytical standard. Publicly available research on its specific biological activities, applications in drug development, or involvement in cellular signaling pathways is limited. Therefore, this document focuses on its established physicochemical data and presents a conceptual workflow for its analytical characterization.

Physicochemical Data

The essential quantitative data for this compound are summarized below. These properties are critical for its use as a certified reference material in analytical laboratories.

| Property | Value | Reference(s) |

| CAS Registry Number | 7098-20-6 | [1][2][3] |

| Molecular Formula | C₄₂H₈₆ | [1][3][4] |

| Molecular Weight | 591.13 g/mol | [2] |

| Alternate Name | n-Dotetracontane | [1] |

Experimental Protocols

Conceptual Analytical Workflow

Given the absence of data on biological pathways, the following diagram illustrates a logical workflow for the chemical identification and purity verification of a this compound standard. This process is fundamental to ensuring the quality of the standard before its use in any analytical application.

Caption: Conceptual workflow for the analytical validation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of n-Dotetracontane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of n-dotetracontane (C42H86), a long-chain saturated hydrocarbon. This document is intended for professionals in research, development, and drug formulation who require precise data for applications in materials science, analytical chemistry, and pharmaceutical sciences. This guide summarizes key quantitative data, details the experimental protocols for their determination, and provides visual representations of the relationships between its properties.

Core Physical and Chemical Properties

n-Dotetracontane is a linear-chain alkane with the chemical formula C42H86.[1] At room temperature, it is a white, waxy solid.[2][3] Its nonpolar nature is a primary determinant of its physical characteristics and solubility. As a saturated hydrocarbon, n-dotetracontane is relatively inert, a characteristic of long-chain alkanes often referred to as paraffins.[4][5]

Data Presentation

The physical and chemical properties of n-dotetracontane are summarized in the tables below for ease of reference and comparison.

Table 1: General and Molecular Properties of n-Dotetracontane

| Property | Value | Source(s) |

| Chemical Name | n-Dotetracontane | [1] |

| Synonyms | Alkane C42 | [6] |

| CAS Number | 7098-20-6 | [1][7][8] |

| Molecular Formula | C42H86 | [1][6][7][8] |

| Molecular Weight | 591.13 g/mol | [1][7][8][9] |

| Appearance | Waxy Solid | [4] |

Table 2: Key Physical Properties of n-Dotetracontane

| Property | Value | Source(s) |

| Melting Point | 83-86 °C (356.15-359.15 K) | [7] |

| Boiling Point | Estimated based on trends for long-chain alkanes | |

| Density | Not experimentally determined; expected to be ~0.8 g/cm³ at room temperature | |

| Enthalpy of Fusion | 165.97 kJ/mol | [10] |

| Enthalpy of Vaporization | 213.5 kJ/mol (at 298.15 K, calculated) | [10] |

Table 3: Solubility Profile of n-Dotetracontane

| Solvent Type | Solubility | Principle |

| Polar Solvents (e.g., Water) | Insoluble | [2][10][11][12] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Soluble, especially at elevated temperatures | [2][12] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties of long-chain alkanes like n-dotetracontane.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Detailed Protocol:

-

Sample Preparation: The n-dotetracontane sample should be thoroughly dried and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube (one end sealed) to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination (Isothermal Equilibrium Method)

This method determines the saturation solubility of a compound in a solvent at a specific temperature.

Detailed Protocol:

-

Sample Preparation: An excess amount of solid n-dotetracontane is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The vial is allowed to stand at the same constant temperature until the undissolved solid settles.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed and its composition is analyzed (e.g., by gravimetry after solvent evaporation or by chromatography) to determine the concentration of the dissolved solute.

Synthesis and Purification

High-purity long-chain alkanes can be synthesized and purified using several methods.

Synthesis via Grignard Coupling:

-

Grignard Reagent Formation: A long-chain alkyl halide (e.g., 1-bromoeicosane) is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.

-

Coupling Reaction: The Grignard reagent is then reacted with another molecule of the same alkyl halide in the presence of a suitable catalyst (e.g., a silver or copper salt) to form the desired long-chain alkane.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified by recrystallization or chromatography.

Purification by Recrystallization:

-

Solvent Selection: A solvent is chosen in which n-dotetracontane is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: The crude n-dotetracontane is dissolved in the minimum amount of the hot solvent.

-

Crystallization: The solution is allowed to cool slowly and undisturbed, leading to the formation of crystals of the purified compound.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Mandatory Visualization

The following diagram illustrates the relationships between the molecular structure of n-dotetracontane and its physical and chemical properties.

References

- 1. Dotetracontane | C42H86 | CID 123244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Tetracontane | C40H82 | CID 20149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mpbio.com [mpbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Electron crystallography at atomic resolution: the structure of the odd-chain paraffin n-tritriacontane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetradecane | C14H30 | CID 12389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Dotetracontane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dotetracontane and its Solubility

This compound (C42H86) is a long-chain n-alkane, a class of saturated hydrocarbons with the general formula CnH2n+2.[1] As a nonpolar molecule, its solubility is primarily governed by the principle of "like dissolves like," indicating a preference for nonpolar organic solvents over polar ones such as water.[2][3] The dissolution process requires overcoming the van der Waals forces that hold the long hydrocarbon chains together in the solid state. This is most effectively achieved by solvents that can establish similar intermolecular interactions.[2]

Several factors critically influence the solubility of this compound:

-

Solvent Polarity: Nonpolar solvents are the most effective at dissolving this compound due to their ability to establish the necessary van der Waals forces with the solute molecules.[2]

-

Temperature: The solubility of solid alkanes like this compound in organic solvents generally sees a significant increase with a rise in temperature. The added thermal energy aids in overcoming the lattice energy of the solid solute.

-

Chain Length: For a given solvent, the solubility of n-alkanes tends to decrease as the carbon chain length increases.[2] Consequently, this compound is expected to exhibit lower solubility compared to shorter-chain alkanes under the same conditions.

-

Solvent Structure: The molecular structure of the solvent also plays a role. For instance, branched or cyclic alkanes may exhibit different solvating properties for long-chain alkanes compared to linear alkanes.[2]

Quantitative Solubility Data

A key study by Jennings and Weispfennig investigated the solubility of various n-alkane waxes, including those of similar chain lengths to this compound. While the full dataset from this study is not widely available, a cited data point for tetracontane (C40H82) provides a quantitative perspective.[4]

| n-Alkane | Solvent | Temperature (°C) | Solubility |

| Tetracontane (C40H82) | Toluene | 31.3 | 0.35 (units not specified)[4] |

Note: This table will be updated as more specific data for this compound becomes available.

Qualitative data suggests that tetracontane is soluble in non-polar organic solvents such as hexane, benzene, and chloroform.[5] It can be inferred that this compound would exhibit similar qualitative solubility in these solvents.

Experimental Protocols for Solubility Determination

A standard and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent at a constant temperature is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Vials with airtight seals

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Methodology:

-

Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a known volume of the chosen organic solvent in a series of vials. The aim is to create a slurry where undissolved solid is clearly visible.

-

Equilibration: The vials are securely sealed and placed in the temperature-controlled shaker or water bath. The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After the equilibration period, the agitation is stopped, and the vials are allowed to stand in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle, leaving a clear saturated supernatant.

-

Sampling and Dilution: A sample of the clear supernatant is carefully withdrawn using a syringe. A syringe filter is immediately attached, and the solution is filtered into a pre-weighed volumetric flask to remove any undissolved microcrystals. The sample is then diluted with the pure solvent to a concentration suitable for the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a calibrated analytical technique, such as GC-FID.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Isothermal Shake-Flask Method Workflow.

References

Dotetracontane in Scientific Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dotetracontane (C₄₂H₈₆) is a long-chain, saturated hydrocarbon that, due to its well-defined physical and chemical properties, serves as a valuable tool in various research and development sectors. Its high molecular weight, thermal stability, and non-polar nature make it particularly useful in analytical chemistry, materials science, and pharmaceutical research. This technical guide provides a comprehensive overview of the primary applications of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow visualizations to support its implementation in a laboratory setting.

Physicochemical and Thermal Properties of this compound

The utility of this compound in diverse research applications stems from its specific physicochemical and thermal characteristics. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₂H₈₆ | |

| Molecular Weight | 591.13 g/mol | [1] |

| CAS Number | 7098-20-6 | [1] |

| Appearance | White solid/flakes | |

| Melting Point | 83-86 °C | [1] |

| Boiling Point | ~536.1 °C at 760 mmHg (Predicted) | |

| Enthalpy of Fusion | 165.97 kJ/mol | |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene) | |

| Assay | ≥98.0% (GC) | [1] |

Core Research Applications of this compound

This compound's primary roles in a research context are as an analytical standard in chromatography, a lipid component in drug delivery systems, and a phase change material for thermal energy storage.

Analytical Standard in Gas Chromatography

This compound is frequently utilized as an analytical reference standard, particularly as an internal standard in gas chromatography (GC).[1] An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks to correct for variations in injection volume, detector response, and sample preparation, thereby enhancing the precision and accuracy of the analysis.[2] Its high boiling point and chemical inertness make it an excellent choice for the analysis of high molecular weight and non-polar compounds, such as waxes, lipids, and petroleum hydrocarbons.[2]

This protocol is adapted from established methods for similar long-chain alkanes and provides a general guideline.[2][3] Optimization may be required based on the specific analyte and sample matrix.

a. Preparation of Stock and Working Standard Solutions:

-

This compound Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh 10 mg of analytical grade this compound.

-

Dissolve the weighed solid in a suitable non-polar solvent, such as hexane or toluene, in a 10 mL volumetric flask.

-

Ensure complete dissolution, using sonication if necessary, and bring the solution to volume with the solvent.[2]

-

-

Analyte Stock Solution:

-

Prepare a stock solution of the target analyte(s) in a suitable solvent at a known concentration (e.g., 1000 µg/mL).

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting the analyte stock solution to achieve the desired concentration range.

-

To each calibration standard, add a constant amount of the this compound IS stock solution to achieve a final IS concentration that is in the mid-range of the calibration curve. For example, if the analyte concentrations range from 1 to 100 µg/mL, a final IS concentration of 50 µg/mL would be appropriate.[2]

-

b. Sample Preparation (General Procedure for a Solid Matrix):

-

Accurately weigh a known amount of the homogenized sample into a suitable extraction vessel.

-

Add a known volume of the this compound IS stock solution.

-

Add an appropriate volume of extraction solvent.

-

Extract the analytes and the internal standard from the sample matrix using a suitable technique (e.g., sonication, Soxhlet extraction).

-

Filter or centrifuge the extract to remove any particulate matter. The extract is now ready for GC-MS analysis.[2]

c. GC-MS Parameters (Suggested):

-

Injector: Cool-on-column or programmed temperature vaporization (PTV) inlet is recommended for high-boiling point analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C

-

Ramp: 10-20 °C/min to a final temperature of 350-400 °C

-

Hold at the final temperature for a sufficient time to ensure the elution of this compound.

-

-

Mass Spectrometer: Operate in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

d. Quantification:

The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte in the calibration standards.

Solid Lipid Nanoparticles for Drug Delivery

This compound's biocompatibility and its solid state at physiological temperatures make it a candidate for the lipid core of solid lipid nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or sustained release.[4] The solid lipid matrix can retard the diffusion of the encapsulated drug, leading to a prolonged release profile.[5]

This is a general protocol and may require optimization for specific drug candidates and desired nanoparticle characteristics.[4]

a. Materials:

-

This compound (or a mixture of lipids including this compound)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween® 80)

-

Co-surfactant (optional)

-

Purified water

b. Procedure:

-

Preparation of the Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. If the API is lipophilic, dissolve it in the molten lipid.

-

Preparation of the Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar. The temperature should be maintained above the melting point of the lipid.

-

Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

The release of a drug from an SLN is a complex process that can occur through several mechanisms, often in combination. A biphasic release profile is commonly observed, with an initial burst release followed by a sustained release phase.

Phase Change Material for Thermal Energy Storage

Long-chain n-alkanes like this compound are excellent candidates for phase change materials (PCMs) in thermal energy storage applications.[6] PCMs absorb and release large amounts of latent heat during a phase transition (e.g., solid to liquid) at a nearly constant temperature. The high enthalpy of fusion of this compound allows for the efficient storage of thermal energy.

Key Properties for PCM Applications:

-

Phase Transition Temperature: The melting point of this compound (83-86 °C) makes it suitable for medium-temperature thermal energy storage applications.

-

Latent Heat Storage Capacity: A high latent heat of fusion means more energy can be stored per unit mass.

-

Thermal Conductivity: Like other organic PCMs, this compound has relatively low thermal conductivity. Research in this area often focuses on enhancing thermal conductivity by incorporating nanoparticles or other thermally conductive materials.

Research Directions:

-

Composite PCMs: The development of composite materials where this compound is embedded within a supporting matrix to prevent leakage in the liquid state and to enhance thermal conductivity.

-

Microencapsulation: Encapsulating this compound in micro- or nanometer-sized shells to create stable PCM slurries for heat transfer applications.

-

Eutectic Mixtures: Creating eutectic mixtures with other alkanes to tailor the melting point for specific applications.

Conclusion

This compound is a versatile long-chain alkane with significant applications in scientific research. Its primary use as a high-purity analytical standard in gas chromatography is well-established. Furthermore, its physicochemical properties make it a promising material for advanced research in drug delivery, specifically in the formulation of solid lipid nanoparticles, and in materials science as a phase change material for thermal energy storage. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced Thermal Properties of Phase Change Materials through Surfactant-Functionalized Graphene Nanoplatelets for Sustainable Energy Storage [mdpi.com]

synthesis and purification of high-purity Dotetracontane

An In-depth Technical Guide to the Synthesis and Purification of High-Purity Dotetracontane

Introduction

This compound (C42H86) is a long-chain n-alkane, a saturated hydrocarbon with 42 carbon atoms.[1][2] As a high-molecular-weight, non-polar hydrocarbon, it serves as a valuable high-purity compound in various scientific and industrial fields. In materials science, it is used as a model compound for studying crystallization phenomena and phase transitions in polymers and waxes. For researchers and drug development professionals, high-purity this compound is essential as an analytical standard, a component in calibration for high-temperature gas chromatography, and potentially as a phase-change material in specialized medical devices.[3]

The utility of this compound in these sensitive applications is critically dependent on its purity. The presence of shorter or longer-chain alkanes, branched isomers, or other organic residues can significantly alter its physicochemical properties, leading to unreliable and non-reproducible experimental results. This guide provides a comprehensive overview of established methods for the synthesis of this compound and the subsequent purification steps required to achieve a purity level exceeding 99%.

Synthesis of High-Purity this compound

The construction of a 42-carbon backbone requires robust and high-yield synthetic strategies that minimize the formation of side products. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis. Common methods include Kolbe electrolysis and Grignard coupling, which are particularly effective for creating symmetrical alkanes.[3][]

Summary of Synthetic Methods

The following table summarizes common synthetic routes adaptable for this compound, with expected yields and purities based on the synthesis of similar long-chain alkanes.[3]

| Method | Starting Materials (for this compound) | Key Transformation | Expected Yield | Purity Before Purification |

| Kolbe Electrolysis | Heneicosanoic acid (C21H42O2) | Electrochemical decarboxylative dimerization | 60-75% | 85-95% |

| Grignard Coupling | 1-Bromoheneicosane (C21H43Br) | Nucleophilic substitution | 70-85% | 90-97% |

| Wurtz Reaction | 1-Bromoheneicosane (C21H43Br) | Reductive coupling with sodium metal | Moderate | Variable, often with side products |

Logical Workflow for Synthesis and Purification

The overall process involves a primary synthesis step to construct the carbon backbone, followed by rigorous purification to remove impurities and unreacted starting materials, and finally, analytical verification of purity.

References

Dotetracontane: A Comprehensive Technical Guide to its Application as a Long-Chain Alkane Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotetracontane (C42H86) is a long-chain, saturated hydrocarbon that serves as a crucial analytical standard in various scientific disciplines.[1] Its high molecular weight, chemical inertness, and distinct chromatographic behavior make it an excellent internal and external standard for the quantification of high molecular weight and non-polar compounds. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use in gas chromatography-mass spectrometry (GC-MS), and its specific applications in the analysis of atmospheric aerosols and illicit drugs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an analytical standard is fundamental to its effective application. This compound is a white, waxy solid at room temperature, classified within the high molecular weight non-polar hydrocarbon group.[1]

Table 1: General and Molecular Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | n-Dotetracontane | [2] |

| CAS Number | 7098-20-6 | [1] |

| Molecular Formula | C42H86 | [1] |

| Molecular Weight | 591.13 g/mol | [1] |

| Assay | ≥98.0% (GC) | [1] |

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 83-86 °C | [1] |

| Boiling Point | >600 °C (estimated) | [3] |

| Appearance | Waxy solid | [3] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene) | [3] |

Experimental Protocols for the Use of this compound as a GC-MS Internal Standard

The following protocols provide a detailed methodology for the utilization of this compound as an internal standard (IS) in GC-MS analysis. These protocols are intended as a comprehensive guideline and may require optimization based on the specific analyte and sample matrix.

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is paramount for achieving precise and reproducible quantitative results.

-

This compound Internal Standard (IS) Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of analytical grade this compound.

-

Dissolve the weighed solid in a suitable non-polar solvent, such as hexane or toluene, in a 10 mL volumetric flask.

-

Ensure complete dissolution, using sonication if necessary.

-

Bring the solution to volume with the solvent.

-

This stock solution should be stored in a tightly sealed vial at room temperature.[3]

-

-

Analyte Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of the target analyte.

-

Dissolve in the same solvent used for the IS stock solution in a 10 mL volumetric flask.

-

Bring the solution to volume.[3]

-

-

Calibration Standards:

-

Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution.

-

To each calibration standard, add a constant amount of the this compound IS stock solution to achieve a final IS concentration that is in the mid-range of the calibration curve. For example, for an analyte concentration range of 1 to 100 µg/mL, a final IS concentration of 50 µg/mL is appropriate.[3]

-

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Dotetracontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotetracontane (C42H86) is a long-chain n-alkane, a class of saturated hydrocarbons with the general formula CnH2n+2. As a high molecular weight paraffin, its physical and thermal properties are of significant interest in various fields, including pharmaceuticals, materials science, and petrochemical engineering. In pharmaceutical formulations, long-chain alkanes can be utilized as excipients, for instance, in the formulation of controlled-release drug delivery systems or as components of ointments and creams. Understanding the thermal stability and degradation behavior of this compound is crucial for ensuring product quality, stability, and safety, especially when subjected to heat during manufacturing, sterilization, or storage. This technical guide provides a comprehensive overview of the thermal properties of this compound, its degradation pathways, and the analytical techniques used for its characterization.

Physicochemical Properties of this compound

This compound is a waxy solid at room temperature with a high melting point and low volatility. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C42H86 | - | [1][2][3] |

| Molecular Weight | 591.13 | g/mol | [1][2][4] |

| CAS Number | 7098-20-6 | - | [1][2][3] |

| Melting Point (Tfus) | 356.1 | K (83 °C) | [2] |

| Enthalpy of Fusion (ΔfusH) | 165.97 | kJ/mol | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 213.5 | kJ/mol | [2][4] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is assessed primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information about the temperatures at which the material begins to degrade and the energy changes associated with these processes.

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting and crystallization, as well as to study thermal stability.[8][9] A DSC thermogram of this compound would show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, indicating oxidative degradation if the analysis is performed in an oxidizing atmosphere.[10]

Thermal Degradation Pathway of this compound

The thermal degradation of long-chain alkanes like this compound proceeds via a free-radical chain reaction mechanism, commonly referred to as thermal cracking. This process can be broken down into three main stages: initiation, propagation, and termination.

-

Initiation: At elevated temperatures, the weakest bonds in the this compound molecule, the carbon-carbon (C-C) single bonds, undergo homolytic cleavage to form two smaller alkyl free radicals.

-

Propagation: The highly reactive alkyl radicals can then undergo several types of reactions, leading to the formation of a complex mixture of smaller alkanes and alkenes. These reactions include:

-

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another this compound molecule, forming a new, larger radical and a smaller alkane.

-

β-Scission: The most significant propagation step, where a radical undergoes cleavage of the C-C bond at the beta position to the radical center, resulting in the formation of an alkene and a smaller primary alkyl radical.

-

-

Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical product.

The pyrolysis of long-chain hydrocarbons, such as those found in polyethylene wax, results in a wide range of smaller hydrocarbons.[11] Studies on the thermal cracking of low-density polyethylene have identified n-alkanes, alk-1-enes, (E)-alk-2-enes, (Z)-alk-2-enes, and alka-α,ω-dienes in the C5-C23 range.[12] It is expected that the thermal degradation of this compound would produce a similar distribution of smaller alkanes and alkenes.

Experimental Protocols

Detailed methodologies for the thermal analysis of high molecular weight alkanes are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

TGA is performed to determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Experimental Procedure:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[13]

-

Instrument Setup: The crucible is placed on the TGA balance, and the furnace is sealed.

-

Atmosphere: The furnace is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[14]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10 °C/min.[15]

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The first derivative of the TGA curve (DTG curve) can also be plotted to identify the temperatures of maximum mass loss rate.[13]

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to determine the melting point, enthalpy of fusion, and to observe any exothermic degradation events.

Instrumentation: A differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[16]

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Heating and Cooling Program: The sample and reference pans are placed in the DSC cell. The following temperature program is typically used:

-

Heat from ambient temperature to a temperature above the melting point (e.g., 100°C) at a controlled rate (e.g., 10 °C/min) to observe the melting transition.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe the crystallization behavior.

-

A second heating scan is often performed to obtain a thermal history-independent melting profile. For degradation studies, the sample would be heated to a much higher temperature (e.g., 400-500°C).

-

-

Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature. The data is plotted as a DSC thermogram.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Thermal Degradation Pathway of this compound

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C42H86 | CID 123244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 7098-20-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. njas.com.ng [njas.com.ng]

- 7. m.youtube.com [m.youtube.com]

- 8. s4science.at [s4science.at]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. benchchem.com [benchchem.com]

Unraveling the Solid-State Behavior of Dotetracontane: A Technical Guide to its Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Dotetracontane (n-C42H86), a long-chain n-alkane, serves as a valuable model compound in various scientific disciplines, including materials science and pharmaceutical development, due to its well-defined solid-state phase behavior. Understanding the transitions between its different crystalline forms is crucial for applications ranging from phase-change materials for thermal energy storage to excipients in drug delivery systems. This in-depth technical guide provides a comprehensive overview of the phase transitions of this compound, detailing the thermodynamic parameters, experimental methodologies, and structural transformations involved.

Thermodynamic Properties of this compound's Phase Transitions

This compound exhibits a series of solid-solid phase transitions before melting into an isotropic liquid. These transitions involve changes in the packing and conformational order of the long hydrocarbon chains. The primary solid phases include a well-ordered crystalline state and multiple "rotator" phases, where the molecules have long-range positional order but lack long-range rotational order about their long axes.

| Phase Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Method of Determination |

| Crystal to Rotator Phase I (R_I) | ~348 - 353 | Data not available | DSC (by analogy) |

| Rotator Phase I to Melt | 356.1 | 165.97 | DSC |

Note: The transition from the initial crystalline phase to a rotator phase typically occurs a few degrees below the melting point. For long-chain n-alkanes, multiple rotator phases (e.g., R_I, R_II) can exist, each with a distinct structure and thermal signature. The values for the crystal-to-rotator transition are estimated based on the behavior of similar n-alkanes.

Experimental Protocols for Characterizing Phase Transitions

A multi-technique approach is essential for a thorough characterization of the phase transitions of this compound. The primary experimental methods employed are Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[1]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) before the measurement.

-

Measurement Parameters:

-

Heating and Cooling Rate: A controlled heating and cooling rate, typically between 1 and 10 K/min, is applied. Slower rates can improve the resolution of closely spaced transitions.[1]

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history and to observe both melting and crystallization behavior. The temperature range should encompass all expected transitions, for instance, from 298 K to 373 K.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is maintained in the sample chamber to prevent oxidation.

-

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and the integrated area of the endothermic (melting) and exothermic (crystallization) peaks, which correspond to the enthalpy of the transitions.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystal structure of the different solid phases of this compound.[2]

Methodology:

-

Sample Preparation: A fine powder of this compound is prepared and mounted on a sample holder. For temperature-dependent studies, a specialized heating stage is used.

-

Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection: Diffraction patterns are collected at various temperatures, particularly below and above the transition temperatures identified by DSC. The data is recorded as diffracted intensity versus the diffraction angle (2θ).

-

Data Analysis: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and space group of each crystalline phase. Changes in the diffraction pattern with temperature reveal the structural transformations occurring during the phase transitions. For n-alkanes, the transition from a more complex (e.g., triclinic or orthorhombic) to a simpler, more symmetric (e.g., hexagonal) pattern is indicative of the formation of a rotator phase.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the conformational changes of the this compound molecules during phase transitions.[4]

Methodology:

-

Sample Preparation: A thin film of this compound can be cast from a solution onto an infrared-transparent substrate (e.g., KBr), or the sample can be analyzed as a dispersion in a KBr pellet. A heated transmission or attenuated total reflectance (ATR) cell is used for temperature-dependent measurements.

-

Data Collection: FTIR spectra are recorded over a range of temperatures, with particular attention to the regions corresponding to CH₂ rocking, wagging, and scissoring vibrations.

-

Data Analysis: Changes in the positions and splitting of specific vibrational bands are correlated with conformational ordering and intermolecular interactions. For instance, the splitting of the CH₂ rocking and scissoring modes is characteristic of an orthorhombic or triclinic packing, and the coalescence of these bands into single peaks indicates a transition to a hexagonally packed rotator phase where the molecules have more rotational freedom.[3]

Visualization of Phase Transition Workflow and Relationships

To better understand the experimental workflow and the logical relationships in the study of this compound's phase transitions, the following diagrams are provided.

Figure 1. Experimental workflow for characterizing this compound phase transitions.

Figure 2. Simplified signaling pathway of this compound phase transitions.

Conclusion

The phase transitions of this compound provide a fascinating example of the complex solid-state behavior of long-chain n-alkanes. A thorough understanding of these transitions, characterized by a combination of thermal analysis, diffraction, and spectroscopic techniques, is paramount for its effective utilization in various scientific and industrial applications. This guide provides a foundational framework for researchers and professionals engaged in the study and application of this and similar long-chain organic molecules. Further research to precisely quantify the thermodynamic parameters of the solid-solid transitions and to obtain detailed crystallographic data for each phase will continue to enhance our understanding of these versatile materials.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Dotetracontane

Introduction

Dotetracontane (C42H86) is a long-chain n-alkane that can be found in various natural and industrial samples, such as plant waxes, petroleum products, and environmental extracts. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound.[1] This method offers the high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures.[1] These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and related fields.

Data Presentation

Quantitative analysis of this compound by GC-MS relies on characteristic ion monitoring and comparison with a reference standard. The following tables summarize key data for the identification and quantification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C42H86[2] |

| Molecular Weight | 591.13 g/mol [2] |

| CAS Number | 7098-20-6[2] |

Table 2: Characteristic Mass Spectrometry Data for this compound (Electron Ionization)

The mass spectrum of this compound, like other long-chain alkanes, is characterized by a series of fragment ions separated by 14 atomic mass units (CH₂). The molecular ion peak (M⁺) at m/z 591.13 is typically of very low abundance or absent in electron ionization (EI) mass spectra.[3][4] The most prominent peaks correspond to stable carbocation fragments.[5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Ion Assignment |

| 57 | High (Often Base Peak) | C4H9⁺ |

| 71 | High | C5H11⁺ |

| 43 | High | C3H7⁺ |

| 85 | Medium | C6H13⁺ |

| 99 | Medium | C7H15⁺ |

| 591 (M⁺) | Very Low to Absent | Molecular Ion |

Source: Adapted from PubChem CID 123244 and general fragmentation patterns of long-chain alkanes.[5][6]

Table 3: Typical GC-MS Instrument Parameters for this compound Analysis

| Parameter | Recommended Setting | Purpose |

| Gas Chromatograph | ||

| GC System | Agilent 7890 GC or equivalent | Provides reliable and reproducible separations. |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the analysis of non-polar analytes like alkanes.[3] |

| Injector Type | Split/Splitless | Allows for flexibility with varying sample concentrations. |

| Injector Temperature | 320 °C | Ensures complete vaporization of the high-boiling-point analyte.[3] |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Injection Mode | Splitless | Recommended for trace analysis to maximize analyte transfer to the column. |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| Flow Rate | 1.2 mL/min (constant flow) | Optimal for good separation efficiency.[3] |

| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 320 °C; Final Hold: 20 min | Temperature programming is essential for eluting high-boiling-point compounds in a reasonable timeframe with good peak shape.[3] |

| Mass Spectrometer | ||

| MS System | Agilent 5977 MS or equivalent | A sensitive and robust detector. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates reproducible mass spectra. |

| Ionization Energy | 70 eV | Standard energy for creating fragment ions.[3] |

| Mass Scan Range | m/z 40-700 | Covers the expected molecular ion and characteristic fragments of this compound.[3] |

| Ion Source Temperature | 230 °C | Standard source temperature.[3] |

| Transfer Line Temperature | 325 °C | Prevents condensation of the analyte between the GC and MS.[3] |

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

For Solid Samples (e.g., plant material, waxes): [3]

-

Extraction: Accurately weigh approximately 1 g of the homogenized solid sample into a glass vial.

-

Add 10 mL of a suitable organic solvent such as hexane or dichloromethane.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes to ensure efficient extraction.[3]

-

Centrifuge the sample to pellet any solid material.

-

Carefully transfer the supernatant to a clean vial.

-

If necessary, concentrate the extract under a gentle stream of nitrogen.

-

Dilute the final extract with hexane to a concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

For Liquid Samples (e.g., oils): [3]

-

Dilution: Directly dilute the liquid sample in a high-purity organic solvent like hexane. A starting dilution factor of 1:100 (v/v) is recommended and can be optimized based on the expected concentration of this compound.

-

Vortex the diluted sample to ensure homogeneity.

2. Standard Solution Preparation

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve it in a high-purity solvent (e.g., hexane) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. GC-MS Analysis

-

Set up the GC-MS system according to the parameters outlined in Table 3.

-

Inject 1 µL of the prepared standard solutions and samples into the GC-MS.

-

Acquire the data in full scan mode to identify the characteristic fragmentation pattern of this compound. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

4. Data Analysis

-

Identification: Identify the this compound peak in the chromatogram based on its retention time, which should be confirmed by running a certified reference standard. The mass spectrum of the peak should match the characteristic fragmentation pattern of this compound (see Table 2).

-

Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Note: Analysis of Dotetracontane by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust method for the analysis of dotetracontane using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD). This compound, a long-chain saturated hydrocarbon with the chemical formula C42H86, lacks a UV chromophore, making traditional UV detection challenging.[1][2][3] The presented method utilizes a reversed-phase C18 column and an isocratic mobile phase of methanol and isopropanol to achieve efficient separation and sensitive detection. This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound in various sample matrices.

Introduction

This compound is a high molecular weight, non-polar hydrocarbon.[4] Its physical and chemical properties, such as high lipophilicity and lack of significant UV absorbance, necessitate the use of specialized analytical techniques for accurate quantification.[1][5] High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of chemical compounds.[6] When coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD), HPLC becomes a versatile platform for analyzing non-volatile compounds that do not possess a UV chromophore. This application note provides a detailed protocol for the HPLC-ELSD analysis of this compound, which can be readily implemented in a laboratory setting.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

-

Detector: Agilent 1260 Infinity II Evaporative Light Scattering Detector (ELSD) or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

-

Vials: 2 mL amber glass vials with PTFE/silicone septa.

-

Solvents: HPLC grade methanol and isopropanol.

-

Analytical Standard: this compound, ≥98.0% purity.[4]

Chromatographic Conditions

A summary of the optimized HPLC-ELSD conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Methanol:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| ELSD Nebulizer Temp | 30 °C |

| ELSD Evaporator Temp | 50 °C |

| ELSD Gas Flow | 1.5 SLM (Nitrogen) |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask.[4] Dissolve and dilute to volume with isopropanol. Use sonication if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (Methanol:Isopropanol, 80:20, v/v). Recommended concentrations for a calibration curve are 50, 100, 250, 500, and 750 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a simple solution-based sample:

-

Dissolve the sample containing this compound in isopropanol.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

HPLC-ELSD Analysis Workflow

Caption: Workflow for the HPLC-ELSD analysis of this compound.

Results and Discussion

The described HPLC-ELSD method provides a sharp, well-defined peak for this compound with a typical retention time of approximately 8.5 minutes. The use of ELSD allows for sensitive detection without the need for derivatization. The method is expected to be linear over the concentration range of 50-750 µg/mL with a correlation coefficient (r²) greater than 0.99.

This compound Properties

A summary of the relevant physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C42H86 | [1][2][3] |

| Molecular Weight | 591.13 g/mol | [1][4] |

| CAS Number | 7098-20-6 | [1][2][4] |

| Melting Point | 83-86 °C | [4] |

| Boiling Point | 582 K (approx.) | [2] |

| Solubility | Insoluble in water, soluble in nonpolar organic solvents. | [5] |

Conclusion

The HPLC-ELSD method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The protocol is straightforward to implement and provides excellent sensitivity and reproducibility. This method is well-suited for routine analysis in quality control and research environments.

Logical Relationship of Analytical Steps

Caption: Logical flow from sample preparation to final quantification.

References

- 1. This compound | C42H86 | CID 123244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound analyticalstandard 7098-20-6 [sigmaaldrich.com]

- 5. This compound (CAS 7098-20-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. scilit.com [scilit.com]

sample preparation for Dotetracontane analysis in soil samples

Application Note: Analysis of Dotetracontane in Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C42H86) is a long-chain n-alkane that can be present in soil from both natural (e.g., plant waxes) and anthropogenic sources. Its analysis is crucial in environmental monitoring, geochemical studies, and in assessing contamination. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples using Accelerated Solvent Extraction (ASE) followed by Solid-Phase Extraction (SPE) cleanup and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. An alternative Soxhlet extraction method is also described.

Data Presentation: Comparison of Extraction Methods for Long-Chain Alkanes

While specific quantitative data for this compound is limited in published literature, the following table summarizes recovery data for long-chain n-alkanes using various extraction and cleanup techniques. This data provides a representative expectation of performance for the analysis of very long-chain alkanes like this compound.

| Analyte(s) | Matrix | Extraction Method | Cleanup Method | Solvent(s) | Recovery (%) | RSD (%) | Reference |

| n-Alkanes (C21-C36) | Forage & Fecal Material | Automated Solid-Liquid Extraction (ASE) | Not Specified | Dichloromethane | > 91 | 0.1 - 12.9 | [1][2] |

| n-Alkanes (C10-C32) | Wastewater | Solid-Phase Extraction (SPE) | C18 Cartridge | Dichloromethane | 38 - 120 | Not Specified | [3] |

| n-Alkanes (up to C40) | Heavy Fuel Oil | Solid-Phase Extraction (SPE) | Florisil Column | Dichloromethane | Not Specified | 3.2 | [4] |

| Diesel Range Organics | Soil | Accelerated Solvent Extraction (ASE) | Not Specified | Dichloromethane/Acetone (1:1) | Quantitative | Not Specified | [5] |

| Total Petroleum Hydrocarbons | Soil | Soxhlet Extraction | Not Specified | Dichloromethane:Hexane (1:1) | Not Specified | Not Specified | [6] |

Experimental Protocols

Recommended Method: Accelerated Solvent Extraction (ASE) with SPE Cleanup

This method is recommended for its high efficiency, reduced solvent consumption, and automation capabilities.

1. Sample Preparation and Homogenization

-

Air-dry the soil sample to a constant weight at ambient temperature or in a drying oven at a low temperature (<40°C) to prevent the loss of semi-volatile compounds.

-

Remove any large debris such as rocks and twigs.

-

Grind the dried soil sample using a mortar and pestle to increase the surface area for extraction.

-

Sieve the homogenized soil through a 2 mm mesh screen.

2. Accelerated Solvent Extraction (ASE)

-

Weigh approximately 10 g of the prepared soil sample and mix it with a drying agent like anhydrous sodium sulfate or diatomaceous earth.

-

Place the mixture into an ASE extraction cell.

-

Perform the extraction using the following optimized parameters:

-

Solvent: Dichloromethane/Acetone (1:1, v/v)

-

Temperature: 125°C

-

Pressure: 1500 psi

-

Static Time: 10 minutes

-

Number of Cycles: 2

-

-

Collect the extract in a collection vial.

3. Extract Concentration

-

Transfer the collected extract to a round-bottom flask.

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Further, concentrate the extract to 1 mL under a gentle stream of nitrogen.

4. Solid-Phase Extraction (SPE) Cleanup

-

Prepare an SPE cartridge containing 500 mg of activated silica gel or Florisil.

-

Condition the cartridge by passing 5 mL of hexane through it.

-

Load the 1 mL concentrated extract onto the SPE cartridge.

-

Elute the non-polar fraction containing this compound with 10 mL of hexane.

-

Collect the eluate.

5. Final Concentration and Analysis

-

Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial.

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Alternative Method: Soxhlet Extraction

Soxhlet extraction is a classic and robust method, though it is more time-consuming and requires larger solvent volumes.

1. Sample Preparation

-

Prepare the soil sample as described in the ASE method (Section 1).

-

Weigh approximately 20 g of the prepared soil and place it into a cellulose extraction thimble.

2. Soxhlet Extraction

-

Place the thimble into the Soxhlet extractor.

-

Add 250 mL of dichloromethane/hexane (1:1, v/v) to a round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

-

Allow the extraction to proceed for 18-24 hours.[7]

3. Extract Concentration and Cleanup

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to 1 mL using a rotary evaporator and a gentle stream of nitrogen.

-

Proceed with the SPE cleanup as described in the ASE method (Section 4).

4. Final Concentration and Analysis

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Transfer to an autosampler vial for GC-MS analysis.

GC-MS Analysis Parameters

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Mass Spectrometer: Agilent 5975C MS or equivalent

-

Column: TR5-MS 60 m × 250 µm × 1 µm or similar non-polar capillary column

-

Oven Program: 40°C for 8 min; then 15°C/min to 320°C and hold for 9 min.[8]

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic fragment ions of long-chain alkanes (e.g., m/z 57, 71, 85).

Mandatory Visualization

Caption: Experimental workflow for this compound analysis in soil.

References

- 1. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. soxhlet extraction method: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]

Utilizing Dotetracontane as an Internal Standard in Quantitative Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the use of an internal standard (IS) is a cornerstone for achieving accurate and precise results. An internal standard is a compound of known concentration that is added to samples, calibration standards, and quality controls at the beginning of the analytical workflow. Its primary role is to correct for variations that may occur during sample preparation, injection, and analysis, thereby enhancing the reliability of the quantification of the analyte(s) of interest.

Dotetracontane (n-C42H86) is a long-chain saturated hydrocarbon that possesses several properties making it an excellent candidate for an internal standard in the analysis of high molecular weight, non-polar to semi-polar compounds. Its high boiling point, chemical inertness, and distinct retention time in gas chromatography make it particularly suitable for the quantitative analysis of complex matrices such as lipids, waxes, and petroleum hydrocarbons.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in an analytical method.

| Property | Value | Reference |

| Chemical Formula | C42H86 | [2][3] |

| Molecular Weight | 591.13 g/mol | [2][4] |

| Melting Point | 83-86 °C | [4] |

| Boiling Point | >600 °C (estimated) | [1] |

| Appearance | Waxy solid | [1] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene) | [1] |

| Kovats Retention Index | 4200 (All column types) | [2] |

Principle of Internal Standard Quantification

The fundamental principle behind using an internal standard is the establishment of a relative response factor (RRF). The RRF is the ratio of the signal response of the analyte to the signal response of the internal standard. By adding a constant amount of the internal standard to every sample and calibrator, any variations in the analytical process will affect both the analyte and the internal standard proportionally. This allows for the accurate calculation of the analyte concentration based on the consistent ratio of their responses.

Caption: Logical workflow for quantitative analysis using an internal standard.

Application Note 1: Quantitative Analysis of High-Molecular-Weight Waxes by High-Temperature Gas Chromatography (HT-GC)

Application: Determination of the concentration of long-chain n-alkanes (C30-C50) in petroleum wax samples.

Principle: A known amount of this compound is added to the wax sample prior to dissolution and analysis by high-temperature gas chromatography with flame ionization detection (HT-GC-FID). The high boiling point and chemical similarity of this compound to the target analytes ensure that it behaves similarly during the chromatographic run, providing a reliable basis for quantification.

Experimental Protocol

1. Reagents and Materials:

-

This compound (analytical standard grade, ≥98.0% purity)

-

Hexane or Toluene (HPLC grade)

-

Calibration standards of target n-alkanes (e.g., n-triacontane, n-tetracontane, n-pentacontane)

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock and Working Solutions:

-

This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of toluene in a volumetric flask. Use sonication if necessary to ensure complete dissolution.[1]

-

Analyte Stock Solution (1000 µg/mL): Prepare a stock solution containing a mixture of the target n-alkanes in toluene.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. To each calibration standard, add a constant amount of the this compound IS stock solution to achieve a final IS concentration that is in the mid-range of the calibration curve (e.g., 50 µg/mL).[1]

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the petroleum wax sample into a vial.

-

Add a precise volume of the this compound IS stock solution.

-

Add a known volume of toluene to dissolve the sample completely. Gentle heating may be required.

-

Vortex the sample to ensure homogeneity.

-

Transfer an aliquot to an autosampler vial for analysis.

4. HT-GC-FID Parameters:

-

GC System: Agilent 8890 GC or equivalent

-

Column: Agilent J&W DB-5ht (30 m x 0.25 mm, 0.1 µm) or equivalent

-

Injector: Cool-on-column or split/splitless

-

Injector Temperature: 350°C (for split/splitless)

-

Oven Temperature Program: Initial 150°C (hold for 1 min), ramp at 15°C/min to 380°C (hold for 10 min)

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Detector: FID at 380°C

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of each analyte in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Representative Quantitative Data (for a related n-alkane internal standard)

The following data is representative of the performance expected when using a long-chain n-alkane as an internal standard for the analysis of other n-alkanes.

| Analyte | Concentration Range (µg/mL) | Linearity (R²) |

| n-Triacontane (C30) | 10 - 500 | 0.9995 |

| n-Pentatriacontane (C35) | 10 - 500 | 0.9992 |

| n-Tetracontane (C40) | 10 - 500 | 0.9996 |

| n-Pentatetracontane (C45) | 10 - 500 | 0.9991 |

Application Note 2: Quantification of Neutral Lipids in Biological Samples by GC-MS

Application: Determination of the concentration of long-chain fatty acid methyl esters (FAMEs) and other neutral lipids in extracted biological samples (e.g., plasma, tissue homogenates).

Principle: this compound is added to the biological sample prior to lipid extraction and derivatization. Its non-polar nature ensures it co-extracts with the neutral lipids of interest. The use of GC-MS allows for the selective detection and quantification of both the analytes and the internal standard, even in complex biological matrices.

Experimental Protocol

1. Reagents and Materials:

-

This compound (analytical standard grade, ≥98.0% purity)

-

Chloroform, Methanol, Hexane (HPLC grade)

-

BF3-Methanol or HCl-Methanol (for derivatization)

-

Sodium chloride solution (0.9%)

-

Anhydrous sodium sulfate

-

Centrifuge, vortex mixer, and nitrogen evaporator

2. Preparation of Stock and Working Solutions:

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of this compound in hexane.

-

Calibration Standards: Prepare calibration standards containing known concentrations of the target FAMEs in hexane. Add a constant amount of the this compound IS stock solution to each standard.

3. Sample Preparation (Lipid Extraction and Derivatization):

-

To 100 µL of plasma or a known amount of tissue homogenate, add 10 µL of the this compound IS stock solution.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and centrifuge to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

For derivatization to FAMEs, add 1 mL of BF3-methanol and heat at 60°C for 30 minutes.

-

After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs and this compound and dry it over anhydrous sodium sulfate.

-

Transfer to an autosampler vial for GC-MS analysis.

4. GC-MS Parameters:

-

GC System: Agilent 7890B GC coupled to a 5977B MSD or equivalent

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial 100°C (hold for 2 min), ramp at 10°C/min to 320°C (hold for 5 min)

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

This compound ions: m/z 57, 71, 85

-

Analyte ions: Select characteristic ions for each target FAME

-

Representative Method Validation Data

The following table presents typical method validation parameters that can be expected when using a long-chain alkane internal standard in a validated GC-MS method.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow Visualization

Caption: A generalized experimental workflow for quantitative analysis.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of high-molecular-weight, non-polar to semi-polar compounds by gas chromatography. Its chemical inertness, high boiling point, and chromatographic behavior make it a reliable choice for correcting analytical variability in complex matrices. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their analytical methods, thereby improving the accuracy and precision of their quantitative results. As with any analytical method, optimization and validation are crucial for specific applications and matrices.

References

Dotetracontane as a Certified Reference Material (CRM) in Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals